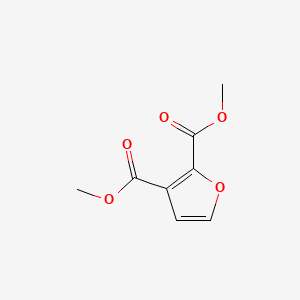

dimethyl furan-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

dimethyl furan-2,3-dicarboxylate is an organic compound derived from furandicarboxylic acid It is a furan derivative with two carboxylic acid groups esterified with methanolIt is considered a promising alternative to petroleum-based chemicals in the polymer industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

dimethyl furan-2,3-dicarboxylate can be synthesized through various methods. One common approach involves the esterification of furandicarboxylic acid with methanol in the presence of an acid catalyst. Another method includes the one-pot synthesis from galactaric acid via dimethyl carbonate chemistry. In this process, galactaric acid reacts with dimethyl carbonate in the presence of Amberlyst-36 at 200°C for 2 hours, yielding furandicarboxylic acid, dimethyl ester as the main product .

Industrial Production Methods

Industrial production of furandicarboxylic acid, dimethyl ester typically involves the catalytic conversion of biomass-derived carbohydrates. This process includes the dehydration of hexose derivatives followed by oxidation and esterification steps. The use of renewable feedstocks and green chemistry principles is emphasized to ensure sustainability and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

dimethyl furan-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form furandicarboxylic acid.

Reduction: Reduction reactions can convert it into different furan derivatives.

Substitution: It can participate in substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

Oxidation: Furandicarboxylic acid.

Reduction: Various reduced furan derivatives.

Substitution: Substituted furan derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediates

DMFDC serves as an important intermediate in organic synthesis. It is utilized in the production of various bio-based polymers and resins. For example, DMFDC can be polymerized to create oligofuranoate diols, which exhibit excellent end-group fidelity and high yields (up to 95%) through a solvent-free two-stage polycondensation process . These oligomers are valuable for producing biodegradable plastics and thermoplastic elastomers.

Biobased Plasticizers

Recent studies indicate that DMFDC derivatives are promising candidates for biobased plasticizers. These compounds can enhance the flexibility and durability of plastics while reducing reliance on petrochemical sources. Research shows that furan-based dimethacrylates synthesized from DMFDC can be used as alternatives to traditional plasticizers, offering similar or improved performance characteristics .

Pharmaceutical Applications

The furan moiety is a pharmacophore in many medicinal compounds. DMFDC derivatives have been investigated for their potential biological activities, including antimicrobial properties. For instance, studies have identified that certain substituted furan compounds exhibit significant activity against various pathogens, indicating their potential as therapeutic agents .

Renewable Energy and Fuel Additives

DMFDC is also explored as a potential fuel additive due to its favorable combustion properties. The compound can be derived from renewable biomass sources, making it an attractive candidate for sustainable fuel formulations. Its use in biofuels could contribute to reducing greenhouse gas emissions associated with fossil fuels .

Case Studies

In another study, DMFDC was reacted with methacrylic acid to create furan-based dimethacrylates. These were evaluated for their plasticizing effects in PVC formulations.

| Formulation | Viscosity (Pa·s) |

|---|---|

| Control (DOP) | 40 |

| Furan Dimethacrylate | 110-120 |

The results indicated that the furan-based plasticizers provided improved mechanical properties compared to traditional phthalate plasticizers.

Summary of Findings

Dimethyl furan-2,3-dicarboxylate presents numerous applications across various industries:

- Chemical Synthesis : Key intermediate for polymers.

- Biobased Plasticizers : Eco-friendly alternatives to phthalates.

- Pharmaceuticals : Potential therapeutic agents.

- Renewable Energy : Sustainable fuel additive candidate.

Mécanisme D'action

The mechanism of action of furandicarboxylic acid, dimethyl ester involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester groups facilitate the formation of ester linkages, contributing to the polymer’s structural integrity and properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Terephthalic acid, dimethyl ester: A petroleum-based compound used in the production of polyethylene terephthalate (PET).

Isophthalic acid, dimethyl ester: Another petroleum-based compound used in polymer synthesis.

Uniqueness

dimethyl furan-2,3-dicarboxylate stands out due to its renewable origin and potential for sustainability. Unlike its petroleum-based counterparts, it can be derived from biomass, reducing dependence on fossil fuels and lowering the carbon footprint of the resulting polymers .

Propriétés

Numéro CAS |

81870-74-8 |

|---|---|

Formule moléculaire |

C8H8O5 |

Poids moléculaire |

184.15 g/mol |

Nom IUPAC |

dimethyl furan-2,3-dicarboxylate |

InChI |

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 |

Clé InChI |

FXJUUMGKLWHCNZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(OC=C1)C(=O)OC |

SMILES canonique |

COC(=O)C1=C(OC=C1)C(=O)OC |

Key on ui other cas no. |

81870-74-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.